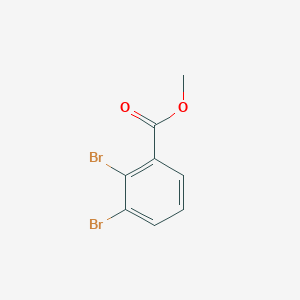

Methyl 2,3-dibromobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSBSFMUOQBIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470538 | |

| Record name | Methyl 2,3-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881667-36-3 | |

| Record name | Methyl 2,3-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Halogenated Aromatic Esters in Organic Synthesis and Materials Science

Halogenated aromatic esters are a class of organic compounds that have garnered considerable attention in both organic synthesis and materials science. numberanalytics.com The presence of halogen atoms on the aromatic ring significantly influences the molecule's reactivity and physical properties.

In organic synthesis, halogenated aromatic compounds are invaluable intermediates. mt.comresearchgate.net The carbon-halogen bond serves as a versatile functional handle, enabling a wide array of chemical transformations. mdpi.com These compounds are key substrates in numerous metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The ability to introduce various functional groups through these reactions makes halogenated aromatics essential building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. mt.comresearchgate.net For instance, the halogen can act as a leaving group in nucleophilic substitution reactions, further expanding its synthetic utility. rsc.org

In the realm of materials science, the incorporation of halogen atoms into aromatic structures can dramatically alter the material's properties. researchgate.net Halogenation can influence the electronic characteristics of organic semiconductors, impacting their performance in devices like light-emitting diodes (LEDs) and field-effect transistors (FETs). researchgate.net The introduction of halogens can also enhance the thermal stability and fire-retardant properties of polymers. mt.com The specific type and position of the halogen atom can be tailored to fine-tune the material's properties for specific applications, highlighting the importance of these compounds in the development of advanced materials. researchgate.net

Overview of Benzoate Ester Derivatives in Advanced Research Domains

Benzoate (B1203000) ester derivatives are a diverse group of chemical compounds characterized by a benzoate core structure. atamanchemicals.com They are widely found in nature and have been synthesized for a vast range of applications in advanced research. atamanchemicals.comontosight.ai These derivatives are integral to the development of new pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com

In medicinal chemistry, benzoate ester derivatives are explored for a wide array of therapeutic applications. ontosight.ai They have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.airesearchgate.netnih.gov The specific biological activity is highly dependent on the substituents attached to the benzoate ring. ontosight.ai For example, certain 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. tandfonline.com

Beyond pharmaceuticals, benzoate esters are significant in agrochemical research, where they are used in the development of new pesticides and herbicides. numberanalytics.com Methyl benzoate itself has been studied as a fumigant to control insect pests in stored products. researchgate.net

In materials science, the introduction of benzoate ester functionalities can impart desirable properties to polymers and other materials. researchgate.net For instance, modifying materials with benzoate esters has been shown to enhance their photoluminescence properties. researchgate.net The versatility of the benzoate structure allows for the synthesis of a wide range of derivatives with tailored properties for various advanced applications. medcraveonline.comresearchgate.net

Rationale for Focused Investigation on Methyl 2,3 Dibromobenzoate: Research Imperatives and Scope

Precursor Synthesis Routes: Brominated Benzoic Acids and Their Functionalization

The primary precursor for this compound is 2,3-dibromobenzoic acid. echemi.com This dibrominated benzoic acid serves as a crucial starting material, and its synthesis is a critical first step. It is a white to pale yellow crystalline powder with the molecular formula C7H4Br2O2. echemi.com

Regioselective Bromination of Benzoic Acid Derivatives for 2,3-Substitution

Achieving the desired 2,3-dibromo substitution pattern on the benzoic acid ring requires careful control of the bromination reaction. Direct bromination of benzoic acid typically leads to a mixture of isomers, with the meta-substituted product being favored due to the deactivating and meta-directing nature of the carboxylic acid group. Therefore, achieving ortho,para- or specific multi-substitution patterns often necessitates indirect methods or the use of specialized reagents and catalysts.

One approach involves the use of directing groups to control the regioselectivity of the bromination. For instance, an activating group, such as an amino group, can be used to direct bromination to the ortho and para positions. Subsequent removal or modification of this directing group can then yield the desired substitution pattern.

Recent advancements have focused on developing highly regioselective bromination methods. For example, palladium-catalyzed meta-C–H bromination of benzoic acid derivatives has been reported, offering a complementary approach to traditional electrophilic bromination. rsc.org This method utilizes a directing group to achieve meta-selective bromination, which can be valuable for synthesizing complex substitution patterns that are difficult to access through conventional means. rsc.org Additionally, the use of zeolites as catalysts can induce high para-selectivity in the bromination of certain aromatic compounds. nih.gov

Functional Group Interconversions for Ortho-Dibromination Precursors

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ic.ac.ukdekalb.k12.ga.us This strategy is particularly useful in the synthesis of ortho-dibrominated precursors where direct bromination is not feasible or efficient.

A common strategy involves starting with a more easily accessible substituted benzene derivative and then converting the functional groups to the desired bromine and carboxylic acid moieties. For example, an ortho-substituted aniline (B41778) derivative could be a starting point. The amino group can direct bromination to the adjacent positions. Following dibromination, the amino group can be converted to a carboxylic acid via a Sandmeyer reaction, which involves diazotization of the amine followed by reaction with a cyanide salt and subsequent hydrolysis of the resulting nitrile.

Another approach could involve the use of an ortho-lithiation strategy. Starting with a protected benzoic acid, deprotonation at the ortho position can be achieved using a strong base. The resulting organolithium species can then be quenched with a bromine source. This process can be repeated to introduce a second bromine atom at the other ortho position.

Advanced Esterification Techniques for Methyl Benzoate (B1203000) Formation

Once 2,3-dibromobenzoic acid is obtained, the next step is its conversion to the corresponding methyl ester, this compound. Several esterification methods are available, ranging from classical acid-catalyzed reactions to more modern and milder protocols.

Catalytic Esterification Protocols for Substituted Benzoic Acids

The Fischer-Speier esterification is a classic and widely used method for synthesizing esters. wikipedia.orgmdpi.comorganic-chemistry.orggoogle.comdrugfuture.com It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. wikipedia.orgmdpi.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.org While effective, this method can be harsh and may not be suitable for sensitive substrates. wikipedia.org Ortho-disubstituted benzoic acids are known to be particularly challenging to esterify under these conditions. researchgate.net

To overcome the limitations of the Fischer-Speier method, several milder and more efficient catalytic protocols have been developed. These include:

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org It is a mild reaction that can be performed at room temperature and is particularly useful for sterically hindered and acid-sensitive substrates. wikipedia.orgorganic-chemistry.orgcmu.ac.thnih.gov The reaction works by activating the carboxylic acid to form a reactive O-acylisourea intermediate. organic-chemistry.org

Yamaguchi Esterification: This protocol employs 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride (B1165640) with the carboxylic acid. wikipedia.orgorganic-chemistry.orgjk-sci.comnih.gov This mixed anhydride then reacts with an alcohol in the presence of DMAP to yield the ester. wikipedia.orgorganic-chemistry.orgjk-sci.comnih.gov The Yamaguchi esterification is known for its high yields and suitability for the synthesis of highly functionalized esters and macrolactones. wikipedia.orgnih.gov

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents | Harsh conditions, equilibrium limited, not suitable for sensitive substrates wikipedia.org |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP | Room temperature | Mild conditions, good for sterically hindered and acid-sensitive substrates wikipedia.orgorganic-chemistry.orgcmu.ac.thnih.gov | DCC is a known allergen, formation of dicyclohexylurea byproduct |

| Yamaguchi Esterification | Carboxylic acid, alcohol, 2,4,6-trichlorobenzoyl chloride, DMAP | Mild conditions | High yields, good for complex and sensitive substrates wikipedia.orgnih.gov | Requires stoichiometric amounts of reagents |

Environmentally Benign Approaches in Ester Synthesis (Green Chemistry Principles)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. This has led to the exploration of alternative catalysts and reaction conditions for esterification.

One promising approach is the use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay. ijstr.orgepa.gov These catalysts are often reusable, non-corrosive, and can facilitate reactions under solvent-free conditions, reducing waste and environmental impact. ijstr.org For instance, phosphoric acid-modified montmorillonite K10 has been shown to be an efficient catalyst for the esterification of substituted benzoic acids with various alcohols, providing high yields without the need for mineral acids or solvents. ijstr.org

Biocatalysis, using enzymes such as lipases, also represents a green alternative for ester synthesis. rsc.org Lipases can catalyze esterification under mild conditions with high selectivity, often in organic solvents or even solvent-free systems. This approach is particularly attractive for the synthesis of fine chemicals and pharmaceuticals where high purity and mild reaction conditions are crucial. rsc.org

Furthermore, the use of alternative energy sources like microwave irradiation has been shown to accelerate esterification reactions, often leading to shorter reaction times and improved yields. researchgate.netusm.my Microwave-assisted organic synthesis (MAOS) in sealed vessels can heat solvents above their boiling points, significantly increasing reaction rates. usm.my

| Approach | Key Features | Examples |

|---|---|---|

| Solid Acid Catalysis | Reusable, non-corrosive, often solvent-free conditions ijstr.org | Phosphoric acid-modified Montmorillonite K10 clay ijstr.orgepa.gov |

| Biocatalysis | Mild conditions, high selectivity, use of enzymes rsc.org | Lipase-catalyzed esterification rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields researchgate.netusm.my | Microwave-assisted Fischer esterification usm.my |

Targeted Synthesis of this compound: Established and Emerging Protocols

The direct synthesis of this compound can be achieved through the esterification of 2,3-dibromobenzoic acid. Given the potential for steric hindrance from the ortho-bromine atom, milder esterification methods like the Steglich or Yamaguchi protocols would be advantageous to ensure high conversion and yield.

Emerging protocols for the synthesis of related dibrominated methyl benzoates often involve multi-step sequences that allow for precise control over the substitution pattern. For example, a synthetic route to methyl 3-amino-4,5-dibromobenzoate involves the bromination of a precursor followed by a reduction step. google.com This highlights the use of functional group interconversions to achieve the desired substitution.

Another patented method describes the synthesis of methyl 3,5-dibromo-2-aminobenzoate starting from methyl 2-aminobenzoate (B8764639) using a specific brominating agent. google.com While not directly applicable to this compound, these examples demonstrate the tailored synthetic strategies employed for producing specific isomers of dibrominated methyl benzoates.

The synthesis of this compound is a multi-faceted process that relies on the successful formation of its precursor, 2,3-dibromobenzoic acid, followed by an efficient esterification reaction. The choice of synthetic methodology will depend on factors such as the availability of starting materials, the desired scale of the reaction, and considerations for environmental impact. The continued development of regioselective bromination techniques and green esterification protocols will undoubtedly lead to more efficient and sustainable routes to this valuable chemical compound.

Multi-Step Synthesis from Ortho-Substituted Aromatic Precursors

The synthesis of this compound often originates from aromatic precursors that already possess ortho-substitution, guiding the subsequent functionalization steps. A common and effective strategy involves the use of 1,2-dibromobenzene (B107964) as a starting material. This precursor establishes the ortho-relationship of the two bromine atoms, which is the key structural feature. The synthesis pathway typically involves a halogen-metal exchange reaction, followed by carboxylation and subsequent esterification.

A representative synthetic sequence is as follows:

Lithiation: 1,2-Dibromobenzene undergoes a selective halogen-metal exchange. Using a strong base like n-butyllithium at low temperatures (e.g., -78 °C) can selectively replace one of the bromine atoms with lithium. This step is critical as it generates a highly reactive organolithium intermediate. Performing this reaction at low temperatures is crucial to prevent the formation of a benzyne (B1209423) intermediate. researchgate.net

Carboxylation: The resulting aryllithium species is a potent nucleophile and is reacted with an electrophile, such as carbon dioxide (in the form of dry ice), to introduce a carboxylic acid group. This step forms 2,3-dibromobenzoic acid.

Esterification: The final step is the conversion of the carboxylic acid to its methyl ester. This is typically achieved through an acid-catalyzed esterification (e.g., Fischer esterification) using methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid.

| Step | Reactant | Key Reagents | Intermediate/Product | Typical Conditions |

| 1 | 1,2-Dibromobenzene | n-Butyllithium (n-BuLi) | 2,3-Dibromophenyllithium | Anhydrous solvent (e.g., THF, ether), -78 °C |

| 2 | 2,3-Dibromophenyllithium | Carbon Dioxide (CO₂) | 2,3-Dibromobenzoic acid | Quenching of the lithiated intermediate |

| 3 | 2,3-Dibromobenzoic acid | Methanol (CH₃OH), H₂SO₄ | This compound | Reflux |

Selective Functionalization and Derivatization Strategies

The two bromine atoms on the this compound ring possess different reactivities due to their electronic and steric environments, enabling selective functionalization. The bromine atom at the 2-position is sterically hindered by the adjacent ester group, while the bromine at the 3-position is more accessible. This difference can be exploited for selective derivatization.

Halogen-Metal Exchange: Similar to its synthesis, selective halogen-metal exchange can be used for derivatization. By carefully controlling stoichiometry and reaction conditions, it is possible to selectively replace the more reactive bromine atom (typically at the 3-position) with a metal, followed by quenching with an electrophile. This allows for the introduction of a wide variety of functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br bonds in this compound can lead to regioselective cross-coupling, often at the less hindered 3-position. This allows for the synthesis of complex biaryls or alkynyl-substituted benzoates. For instance, reacting this compound with an arylboronic acid under Suzuki coupling conditions can yield a methyl 2-bromo-3-arylbenzoate.

Benzyne Formation: The ortho-dibromo arrangement allows for the generation of a highly reactive benzyne intermediate through treatment with a strong base. This intermediate can then participate in various cycloaddition reactions, providing a pathway to complex polycyclic and heterocyclic systems.

| Reaction Type | Reagents | Position of Functionalization | Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Typically C-3 | Substituted biaryl esters |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Typically C-3 | Alkynyl-substituted esters |

| Halogen-Metal Exchange | n-Butyllithium, then Electrophile (E+) | Typically C-3 | 3-Substituted-2-bromobenzoates |

| Cycloaddition | Strong base (e.g., t-BuOK), Diene | C-2 and C-3 | Polycyclic aromatic esters |

Flow Chemistry and Continuous Processing for Efficient Synthesis of Brominated Esters

The synthesis of brominated esters, including this compound, can be significantly improved by employing flow chemistry and continuous processing technologies. These methods offer substantial advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. researchgate.netscielo.br

Advantages of Flow Chemistry:

Enhanced Safety: Bromination reactions can be highly exothermic and often use hazardous reagents like molecular bromine. researchgate.net Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaways. researchgate.netscielo.br The in-situ generation of hazardous reagents, such as generating bromine from NaOCl and HBr, is also feasible and safer in a flow setup. researchgate.net

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow system often leads to higher yields and purities. vapourtec.commdpi.com Rapid mixing and efficient heat transfer can accelerate reaction rates, significantly reducing the required reaction time from hours to minutes. mdpi.comnih.gov

Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward and predictable than scaling up batch reactors. scielo.br

A continuous-flow process for producing a brominated ester could involve pumping streams of the aromatic precursor and a brominating agent (e.g., N-Bromosuccinimide (NBS) with a radical initiator for photobromination, or an in-situ generated bromine stream) through a heated or irradiated reactor coil. researchgate.netvapourtec.com The output stream can then be passed through subsequent modules for in-line quenching, extraction, and purification, creating an integrated and automated multi-stage operation. vapourtec.com For instance, a study on continuous-flow photo-bromination using NBS demonstrated successful synthesis with residence times as short as 10 minutes. vapourtec.com While this specific example was not for this compound, the principles are directly applicable to the synthesis of various brominated aromatic esters.

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |

| Safety | High risk of thermal runaway with exothermic reactions; large quantities of hazardous materials. | Excellent heat transfer minimizes risk; small reactor volume limits potential impact of incidents. researchgate.netscielo.br | Inherently safer |

| Reaction Time | Often several hours. nih.gov | Can be reduced to minutes. mdpi.comnih.gov | Increased productivity |

| Process Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise, automated control over temperature, pressure, and residence time. vapourtec.com | Higher selectivity and yield |

| Scalability | Complex, requires reactor redesign. | "Scaling-out" or "numbering-up" is more straightforward. scielo.br | Predictable and easier scale-up |

Ester Group Modifications and Carbonylative Reactions

The ester functionality in this compound offers a handle for further molecular modifications through reactions such as hydrolysis and transesterification, as well as participating in more complex cyclization processes.

The ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid, 2,3-dibromobenzoic acid, typically under acidic or basic conditions. The rate of hydrolysis is influenced by pH, temperature, and the electronic nature of the substituents on the aromatic ring. oieau.frviu.ca Electron-withdrawing groups, such as the bromine atoms in this case, generally increase the rate of base-catalyzed hydrolysis by stabilizing the negative charge developed in the transition state. oieau.fr

Transesterification, the conversion of one ester to another, is another key reaction pathway. researchgate.netmdpi.comtechscience.cn This process can be catalyzed by acids or bases and involves the exchange of the alcohol moiety. For example, reacting this compound with a different alcohol, such as ethanol, in the presence of a suitable catalyst would yield Ethyl 2,3-dibromobenzoate. The reaction is typically driven to completion by using the new alcohol as the solvent. researchgate.net Metal triflates, such as Al(OTf)₃, have also been shown to be effective catalysts for the transesterification of methyl esters with higher alcohols. itb.ac.id

The kinetics of hydrolysis for a series of substituted methyl benzoates can provide insight into the expected reactivity of this compound. The table below illustrates the effect of different substituents on the rate of hydrolysis.

| Substituent on Methyl Benzoate | Hammett Substituent Constant (σ) oieau.fr | Relative Rate of Base-Catalyzed Hydrolysis |

|---|---|---|

| 4-Methoxy | -0.27 | Slower |

| 4-Methyl | -0.17 | Slower |

| H | 0.00 | Reference |

| 4-Chloro | 0.23 | Faster |

| 3-Chloro | 0.37 | Faster |

| 4-Nitro | 0.78 | Much Faster oieau.fr |

The presence of the bromine atoms on the benzene ring of this compound opens up possibilities for intramolecular and intermolecular annulation and cyclization reactions, leading to the formation of polycyclic aromatic systems. nih.gov These reactions are often catalyzed by transition metals, such as palladium, and can proceed through various mechanisms, including those involving C-H activation. nih.gov

For instance, a related compound, methyl 2,4-dibromobenzoate, has been utilized in the synthesis of indolo[3,2-a]carbazoles. beilstein-journals.org This synthesis involves a double Buchwald-Hartwig amination followed by a palladium-catalyzed twofold oxidative cyclization. beilstein-journals.org A similar strategy could potentially be applied to this compound to construct different fused heterocyclic systems.

Annulation reactions can also be designed to occur in a tandem fashion. For example, palladium-catalyzed reactions of substrates containing both a bromoaryl group and an alkyne can lead to the formation of naphthalenes and other fused aromatic compounds. bohrium.com The reactivity of the two bromine atoms in this compound could be exploited in sequential or one-pot annulation strategies to build complex molecular architectures.

Radical Chemistry and Single Electron Transfer Processes for Aryl Halides

Aryl halides, including this compound, can participate in chemical transformations involving radical intermediates. These reactions can be initiated by various methods, including the use of radical initiators, photolysis, or single-electron transfer (SET) processes. nih.gov

In the context of radical chemistry, the carbon-bromine bonds in this compound are susceptible to homolytic cleavage to form an aryl radical. This can be achieved, for example, through allylic bromination using N-bromosuccinimide (NBS) under light irradiation, which generates bromine radicals that can initiate a radical chain reaction. libretexts.orglibretexts.org The resulting aryl radical can then undergo a variety of subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Single-electron transfer (SET) from a suitable donor to the aryl halide can also lead to the formation of a radical anion. nih.govnih.gov This radical anion can then fragment to give an aryl radical and a bromide ion. This SET process is a key step in certain cross-coupling reactions and can be facilitated by frustrated Lewis pairs or under electrochemical or photochemical conditions. nih.govnih.gov The reactivity of the two bromine atoms in this compound in radical reactions may differ due to their electronic and steric environment.

Organocatalysis in the Functionalization of Methyl Dibromobenzoates

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. wjarr.com For a substrate like this compound, organocatalysis could potentially be employed for the functionalization of the aromatic ring.

One area of significant interest is organocatalytic C-H functionalization. nih.gov While direct C-H functionalization of the dibromobenzoate ring would be challenging due to the presence of the deactivating bromo and ester groups, specific organocatalytic systems might enable such transformations. For example, N-heterocyclic carbene (NHC) organocatalysis has been used for the remote C-H functionalization of arenes. researchgate.net

Another potential application of organocatalysis is in asymmetric arylation reactions. nih.govresearchgate.net Chiral organocatalysts can be used to control the stereochemistry of the addition of nucleophiles to electrophilic partners. While this compound itself is not a typical substrate for direct asymmetric arylation via organocatalysis, it could be a precursor to substrates that are. For instance, conversion of one of the bromine atoms to a different functional group could provide a handle for subsequent organocatalytic transformations. The development of organocatalytic methods for the direct functionalization of C-H bonds in electron-poor aromatic systems remains an active area of research. nih.govrsc.orgchemrxiv.org

Structural Elucidation and Advanced Characterization

X-ray Crystallography for Crystalline Architecture Analysis

While the specific crystal structure of methyl 2,3-dibromobenzoate is not extensively detailed in publicly available literature, the analysis of closely related halogenated benzoates provides a robust framework for understanding its expected crystalline architecture, molecular conformation, and the governing intermolecular forces.

In the solid state, the conformation of this compound is dictated by the spatial arrangement of its substituents on the benzene (B151609) ring. The benzene ring itself is expected to be largely planar. The steric hindrance between the adjacent bromine atoms at the C2 and C3 positions, and between the bromine at C2 and the methyl ester group at C1, will influence the torsion angles of the ester group relative to the aromatic ring.

Table 1: Expected Intermolecular Interactions in Solid-State this compound

| Interaction Type | Description | Significance |

|---|---|---|

| Halogen Bonding (Br···O) | An electrophilic region on a bromine atom interacts with a nucleophilic oxygen atom (e.g., from a carbonyl group) of an adjacent molecule. | Highly directional, contributing significantly to the stability and specific orientation of molecules in the crystal. |

| Hydrogen Bonding (C-H···Br) | A hydrogen atom bonded to a carbon (e.g., from the aromatic ring or methyl group) interacts with an electron-rich bromine atom. | Contributes to the overall cohesive energy of the crystal lattice, linking molecules into larger supramolecular assemblies. researchgate.net |

| π–π Stacking | Attractive, non-covalent interactions between the electron clouds of adjacent aromatic rings. | Often observed as offset or slipped-parallel arrangements, these interactions help to stabilize the layered packing of molecules. iucr.org |

Polymorphism is the capacity of a solid material to exist in more than one crystal structure. rsc.org For halogenated benzoates, the formation of different polymorphs is heavily influenced by the network of intermolecular interactions, particularly halogen bonds. core.ac.uk Crystal engineering utilizes these predictable, non-covalent interactions to design and synthesize crystalline solids with desired structures and properties. rsc.org

The halogen bond is a highly directional and tunable interaction, making it a powerful tool in crystal engineering. nih.gov By modifying crystallization conditions (e.g., solvent, temperature, pressure), it may be possible to favor certain intermolecular synthons over others, leading to different packing arrangements and, consequently, different polymorphs of this compound. The competition and synergy between C-H···Br hydrogen bonds, Br···O halogen bonds, and π–π stacking will ultimately determine the resulting supramolecular architecture. The ability to control these interactions is key to accessing potentially novel crystalline forms with distinct physicochemical properties, such as solubility and melting point. nih.govrsc.org

Spectroscopic Investigations of Molecular Structure and Purity (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to probe the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The three protons on the benzene ring would appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing bromine and ester groups. Their splitting patterns (e.g., doublets, triplets) would be determined by their coupling to adjacent protons. The three protons of the methyl ester group would appear as a sharp singlet in the upfield region (typically 3.5-4.0 ppm).

¹³C NMR: The spectrum would display signals for each unique carbon atom. This would include the carbonyl carbon of the ester (downfield, ~165 ppm), the six distinct aromatic carbons (with those bonded to bromine showing characteristic shifts), and the methyl carbon of the ester (upfield, ~52 ppm).

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0 - 8.5 | Multiplet (e.g., dd, t, d) | Aromatic Protons (3H) |

| ¹H | ~3.9 | Singlet | Methyl Ester Protons (3H) |

| ¹³C | ~165 | - | Carbonyl Carbon (C=O) |

| ¹³C | ~120 - 140 | - | Aromatic Carbons (6C) |

| ¹³C | ~52 | - | Methyl Carbon (-OCH₃) |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M:M+2:M+4 peak ratio of approximately 1:2:1. Common fragmentation pathways would likely include the loss of the methoxy (B1213986) group (•OCH₃) to give the [M-31]⁺ ion, or the loss of the entire methoxycarbonyl group (•COOCH₃) to give the [M-59]⁺ ion.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Expected m/z (for ⁷⁹Br/⁸¹Br) | Isotopic Pattern |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 292 / 294 / 296 | Characteristic 1:2:1 triplet |

| [M - OCH₃]⁺ | Loss of methoxy radical | 261 / 263 / 265 | Characteristic 1:2:1 triplet |

| [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical | 233 / 235 / 237 | Characteristic 1:2:1 triplet |

| [M - Br]⁺ | Loss of a bromine radical | 213 / 215 | Characteristic 1:1 doublet |

These spectroscopic methods, in combination with crystallographic data, provide a comprehensive and unambiguous characterization of the structure and purity of this compound.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT calculations are instrumental in predicting the electronic landscape of methyl 2,3-dibromobenzoate. These calculations can determine the distribution of electron density, identify molecular orbitals, and map the molecular electrostatic potential (MEP). The presence of two electron-withdrawing bromine atoms and an ester group significantly influences the electronic properties of the benzene (B151609) ring.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.govnih.gov For this compound, regions of negative potential (red/yellow) are anticipated around the oxygen atoms of the ester group, indicating sites susceptible to electrophilic attack. Positive potential (blue) regions, particularly on the hydrogen atoms and potentially a "sigma-hole" on the bromine atoms, suggest sites for nucleophilic attack. mdpi.com The 2,3-substitution pattern results in significant steric crowding between the adjacent bromine atoms, which can influence the planarity of the system and the accessibility of reactive sites.

Table 1: Computed Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 293.94 g/mol | nih.gov |

| XLogP3-AA | 3.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 293.87141 Da | nih.gov |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

Computational modeling is a powerful method for investigating reaction pathways and understanding mechanisms at a molecular level. rowan.edumdpi.com By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and determine activation energies, which provides a rationale for experimental outcomes like regioselectivity and stereoselectivity. scielo.br

For this compound, DFT calculations could be employed to model various reactions. For instance, in a nucleophilic aromatic substitution reaction, computations could predict which bromine atom is more susceptible to substitution by calculating the activation barriers for each pathway. Similarly, for reactions involving the ester group, such as hydrolysis or transesterification, modeling can help to understand the step-by-step mechanism. The computational analysis of a bimolecular nucleophilic substitution (S_N2) reaction, for example, involves mapping the potential energy surface from reactants to products, through initial complexes and transition states. researchgate.net Such studies provide deep insights that are not always accessible through experimental means alone. scielo.br

Molecular Dynamics Simulations for Conformational and Intermolecular Behavior

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms in a molecule over time. stanford.edu By solving Newton's laws of motion for a system of atoms, MD simulations can explore the conformational landscape and intermolecular interactions of this compound in different environments. stanford.edumdpi.com

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds of the methyl ester group. MD simulations can reveal the preferred orientations (conformers) of this group relative to the aromatic ring and the energetic barriers between them. The significant steric strain created by the two adjacent bromine atoms is expected to heavily influence and restrict the molecule's conformational freedom. This steric hindrance, often referred to as A-strain or 1,3-strain in similar systems, plays a crucial role in determining the most stable ground-state geometry. imperial.ac.ukutdallas.edu

Analysis of Halogen Bonding and Other Non-Covalent Interactions (e.g., C-H...Br, π-π Stacking)

Non-covalent interactions are fundamental in determining the solid-state architecture and supramolecular chemistry of organic molecules. For this compound, several such interactions are anticipated.

Halogen Bonding : Contrary to the traditional view of halogens as purely electronegative, a covalently bonded halogen atom can exhibit a region of positive electrostatic potential on its outermost surface, known as a σ-hole. acs.org This allows the halogen to act as an electrophilic species and form an attractive, non-covalent interaction with a nucleophile (a Lewis base), an interaction termed a halogen bond. acs.orgnih.gov The bromine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules. The strength of these bonds generally increases with the polarizability of the halogen atom (Cl < Br < I). nih.gov

C-H...Br Interactions : Weak hydrogen bonds can form between the carbon-hydrogen bonds of the aromatic ring or methyl group and a bromine atom on an adjacent molecule. Crystal structure analyses of related brominated compounds have shown that these C-H...Br interactions are significant in consolidating the crystal packing. researchgate.netresearchgate.net

π-π Stacking : The aromatic rings of this compound molecules can interact through π-π stacking. Due to the electron-withdrawing nature of the substituents, the benzene ring is relatively electron-poor. This can lead to offset or slipped-stacking arrangements, which are common in the crystal structures of similar aryl esters, to minimize repulsion and maximize attraction. researchgate.netresearchgate.net

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Characteristics |

|---|---|---|---|

| Halogen Bonding | C-Br | Lewis Base (e.g., O, N, π-system) | Highly directional interaction involving the σ-hole on the bromine atom. acs.org |

| Hydrogen Bonding | C-H | Br | Weak, but collectively significant for crystal packing. researchgate.netresearchgate.net |

Prediction of Supramolecular Assembly Motifs

The interplay of the non-covalent interactions described above governs the self-assembly of this compound molecules into well-defined, three-dimensional supramolecular structures in the solid state. nottingham.ac.uk The directionality of halogen bonds, combined with the weaker but numerous C-H...Br and π-π interactions, can lead to the formation of predictable patterns or "synthons". nih.gov

Computational methods can predict these supramolecular assembly motifs by analyzing the strength and directionality of the potential intermolecular interactions. By understanding how these building blocks arrange themselves spontaneously, it is possible to forecast the crystal packing and, by extension, the macroscopic properties of the material. The study of supramolecular assembly is crucial for crystal engineering, where the goal is to design materials with specific desired structures and functions. researchgate.netnih.gov

Applications in Functional Materials and Supramolecular Assemblies

Precursors for Polymer Synthesis and Advanced Macromolecular Architectures

The bifunctional nature of Methyl 2,3-dibromobenzoate, arising from its two bromine atoms, suggests its utility as a monomer or cross-linking agent in polymerization reactions. The carbon-bromine bonds can be activated through various coupling chemistries to form new carbon-carbon or carbon-heteroatom bonds, enabling the integration of this aromatic unit into a polymer backbone.

Inverse vulcanization is a process that utilizes elemental sulfur, a readily available industrial byproduct, to create sulfur-rich polymers with unique optical, thermal, and electrochemical properties. This process typically involves the reaction of sulfur with unsaturated organic cross-linkers. While the direct application of this compound in inverse vulcanization has not been reported in the scientific literature, its dibromo functionality offers a potential, albeit unconventional, route for incorporation into sulfur-containing polymers. The C-Br bonds could potentially react with polysulfide chains under specific catalytic conditions, although this is not a standard approach in inverse vulcanization. Further research would be necessary to explore the feasibility of such a reaction and the properties of the resulting materials.

The presence of bromine atoms on the benzene (B151609) ring of this compound can impart specific properties to a polymer. Brominated compounds are known for their flame-retardant properties, and incorporating this monomer into a polymer could enhance its fire resistance. Furthermore, the bromine atoms can serve as synthetic handles for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications. For instance, the bromine atoms could be replaced with other groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, leading to a diverse range of functional polymers. However, specific examples of polymers synthesized from this compound are not currently documented in the literature.

Role in Supramolecular Chemistry and Crystal Engineering

The electron distribution on the surface of this compound, particularly around the bromine atoms, suggests its potential for engaging in specific non-covalent interactions, which are fundamental to supramolecular chemistry and crystal engineering.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The two adjacent bromine atoms in this compound could theoretically participate in halogen bonding. The ortho-disposition of the bromine atoms might lead to unique binding motifs and influence the directionality of self-assembly. In principle, these halogen bonds could be used to construct well-defined supramolecular architectures such as tapes, sheets, or three-dimensional networks. However, detailed crystallographic or solution-state studies demonstrating halogen bonding involving this compound are not available. The potential for intramolecular interactions between the ortho-bromine atoms and the ester group could also influence its intermolecular binding behavior, a subject that awaits experimental investigation.

Porous organic frameworks (POFs), including Covalent Organic Frameworks (COFs), are a class of materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. The dibromo functionality of this compound makes it a potential candidate as a building block for the synthesis of COFs through reactions that form robust covalent bonds, such as Suzuki or Sonogashira coupling. The geometry of the monomer would dictate the topology of the resulting network. Despite this theoretical potential, the use of this compound in the synthesis of porous organic frameworks has not been reported.

Development of Optoelectronic and Energy Materials

Aromatic esters and brominated aromatic compounds are classes of molecules that have been explored for applications in optoelectronic and energy materials. The electronic properties of the benzene ring in this compound can be influenced by the electron-withdrawing nature of the bromine atoms and the ester group. This could potentially lead to interesting photophysical properties. While there is a general interest in halogenated organic compounds for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), there is currently no specific research that investigates the utility of this compound in these areas. Its potential would depend on factors such as its luminescence, charge transport characteristics, and stability, which remain to be determined.

Applications in Sensor Development

While direct applications of this compound in sensor technology are not extensively documented, the broader class of substituted and functionalized benzoates is integral to the design of chemosensors. These sensors often rely on the principle of molecular recognition, where the specific binding of an analyte to a receptor molecule induces a measurable signal, such as a change in fluorescence or an electrochemical response.

Research has demonstrated the efficacy of 8-hydroxyquinoline (B1678124) benzoates as highly sensitive fluorescent chemosensors for the detection of transition metal ions. bohrium.comcore.ac.uk In these systems, the benzoate (B1203000) moiety plays a crucial role in modulating the photophysical properties of the fluorophore upon metal ion coordination. bohrium.comcore.ac.uk The presence of halogen substituents on the benzoate ring can further influence the electronic properties and binding affinity of the sensor molecule. Similarly, 2-mercaptobenzothiazole (B37678) benzoates have been developed as fluorescent enhancement chemosensors for transition metal ions. semanticscholar.org

In the realm of electrochemical sensors, dibromo-functionalized aromatic compounds have shown promise. For instance, a dibromoaza nih.govhelicene has been utilized as an ionophore in an electrochemical capacitive sensor for the detection of potassium ions. researchgate.net This suggests that the dibromo-substitution pattern, as seen in this compound, can be a key design element in creating selective recognition sites for specific ions. The strategic placement of bromine atoms can facilitate non-covalent interactions that are crucial for the selective binding of analytes. The development of novel fluorescent chemosensors based on benzothiazole (B30560) for the detection of Zn2+ and benzoxazole-based macrocyclic chemosensors for Zn2+ and Cd2+ further underscores the importance of substituted aromatic scaffolds in sensor design. researchgate.netmdpi.com

The potential for this compound in this field lies in its utility as a building block for more complex sensor molecules. Through chemical modifications, the dibromobenzoate core could be integrated into larger systems containing fluorophores or electroactive units, with the bromine atoms serving as handles for further functionalization or as key components of the analyte binding site.

Intermediates for Graphene Nanoribbon Synthesis

Graphene nanoribbons (GNRs), narrow strips of graphene, have garnered significant attention due to their unique electronic properties, which are highly dependent on their width and edge structure. The bottom-up synthesis of GNRs from molecular precursors allows for atomic precision in their fabrication. In this context, halogenated aromatic molecules, particularly those containing bromine atoms, serve as critical starting materials.

The synthesis of GNRs often involves a surface-assisted polymerization of dihalo-aromatic monomers, followed by a cyclodehydrogenation step. The bromine atoms act as leaving groups in the initial polymerization, which typically proceeds via an Ullmann coupling reaction on a metal surface, such as gold (Au). For example, 10,10′-dibromo-9,9′-bianthracene is a well-studied precursor for the synthesis of armchair GNRs.

The general synthetic strategy involves the following steps:

Deposition of Precursors: The dibromo-aromatic precursor molecules are deposited onto a catalytic metal surface under ultra-high vacuum conditions.

Polymerization: Upon heating, the bromine atoms are cleaved from the aromatic core, and the resulting radical species undergo polymerization to form long polyphenylene chains.

Cyclodehydrogenation: Further heating induces intramolecular C-H bond activation and subsequent cyclodehydrogenation, leading to the formation of the fully aromatic and planar graphene nanoribbon structure.

Dibromo-substituted diphenylbianthracene has also been used in the bottom-up synthesis of nanoporous graphene, where the polymerization and subsequent cross-coupling of nanoribbon precursors lead to a two-dimensional network with precisely defined pores. The choice of the precursor molecule, including the position of the bromine atoms, is crucial in determining the final structure and properties of the resulting GNR or nanoporous graphene.

Given this established methodology, this compound represents a potential building block for the synthesis of novel GNR precursors. Through coupling reactions, it could be incorporated into larger polyphenylene structures that, upon polymerization and cyclodehydrogenation, would yield GNRs with specific functionalities imparted by the methyl ester group.

Intermediates in the Synthesis of Pharmaceuticals and Agrochemicals

Halogenated benzoic acids and their esters are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of halogen atoms provides a reactive handle for various chemical transformations, including nucleophilic substitution and cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

While the direct use of this compound in the synthesis of specific commercial drugs or pesticides is not widely reported, its structural motifs are present in many bioactive molecules. The utility of similar compounds is well-documented, suggesting the potential of this compound as a versatile intermediate.

For instance, methyl p-bromobenzoate is a key raw material in the synthesis of the antitumor drug pemetrexed (B1662193) disodium. Furthermore, the closely related "Methyl 2-bromo-3-chlorobenzoate" is recognized as a versatile building block in custom synthesis for the development of novel drug scaffolds. This highlights the importance of halogenated methyl benzoates in medicinal chemistry. The bromine atoms can be readily displaced or participate in cross-coupling reactions, while the ester group can be hydrolyzed or otherwise modified, making these compounds valuable for constructing diverse molecular frameworks.

In the field of agrochemicals, the introduction of halogen atoms into a molecule is a common strategy to enhance its efficacy and modulate its physicochemical properties. A significant percentage of recently launched agrochemicals contain halogen atoms. Halogenated aromatic compounds are precursors to a variety of herbicides, fungicides, and insecticides. The synthesis of these agrochemicals often involves the use of halogenated intermediates that are structurally similar to this compound.

The reactivity of this compound allows for its potential incorporation into synthetic routes for new active pharmaceutical ingredients (APIs) and agrochemicals. The two bromine atoms offer opportunities for sequential and regioselective reactions, enabling the construction of complex substitution patterns on the aromatic ring.

Future Research Directions and Outlook

Emerging Synthetic Strategies for Highly Functionalized Dibromobenzoate Esters

The future of organic synthesis lies in the development of efficient and selective methods for constructing complex molecules. For dibromobenzoate esters, research is moving beyond simple modifications toward intricate functionalization, enabling the creation of novel compounds with tailored properties.

One promising area is the use of dibromobenzoate esters as key intermediates in the synthesis of advanced materials and biologically relevant molecules. For instance, methyl 3,5-dibromobenzoate has been utilized as a starting material for Pt(II) metallodrugs through a synthetic route involving a palladium-catalyzed borylation followed by a Suzuki-Miyaura coupling. rsc.org This highlights a strategy where the bromine atoms serve as handles for sophisticated cross-coupling reactions. Recent advances in the synthesis of functionalized tetraphenylene (B3251814) skeletons also utilize dihaloaromatics in Pd-catalyzed C–H activation and cycloaddition reactions, pointing to methods applicable to dibromobenzoate esters for creating complex polycyclic aromatic structures. oup.com

Novel activation methods are also being explored. The development of N-functionalized tetrazoles as "latent active esters" presents an innovative strategy for amide bond formation. acs.orgstrath.ac.uk This approach, which can be initiated by an external stimulus to generate a highly reactive acylating agent, could be adapted to dibromobenzoate systems, allowing for the introduction of amide functionalities under mild conditions without the need for traditional, often harsh, coupling reagents. acs.orgstrath.ac.uk

Furthermore, the synthesis of new classes of polymers from dihalobenzene diesters is a significant emerging direction. rsc.org By treating these precursors with a reductant or a base, new types of poly(p-xylylene)s and poly(p-phenylene vinylene)s with ester functionalities can be created. rsc.org This methodology demonstrates the potential for polymerizing dibromobenzoate esters into functional polymers with applications in advanced materials.

| Research Area | Synthetic Strategy | Precursor Example | Potential Application | Reference |

| Metallodrugs | Pd-catalysed borylation & Suzuki–Miyaura coupling | Methyl 3,5-dibromobenzoate | Anticancer agents | rsc.org |

| Amide Synthesis | Latent Active Esters (LAEs) from N-functionalized tetrazoles | Generic ortho-nitro substituted tetrazoles | Pharmaceuticals, Peptides | acs.orgstrath.ac.uk |

| Functional Polymers | Reductive or base-mediated polymerization | Dihalobenzene diesters | Liquid crystals, Photoswitchable materials | rsc.org |

| Complex Aromatics | Pd-catalyzed C-H activation | 2-Iodobiphenyls | Unique structural materials | oup.com |

Exploration of Novel Catalytic Systems and Methodologies for C-X Bond Activation

The activation of the carbon-halogen (C-X) bond is fundamental to the functionalization of compounds like Methyl 2,3-dibromobenzoate. Future research is heavily invested in discovering more efficient, selective, and sustainable catalytic systems to unlock the full synthetic potential of these bonds.

A major thrust is the development of catalysts based on earth-abundant metals as alternatives to precious metals like palladium. Quantum chemical studies have shown that iron-based catalysts can be rationally designed for C-X bond activation. nih.gov By tuning the electronic and structural properties of the iron complex, for example by modifying its ligands, the energy barrier for the activation of C-H, C-Cl, and C-CH3 bonds can be significantly lowered. nih.gov This predictive approach can be extended to the C-Br bonds in dibromobenzoate esters.

The synergy between different catalytic modes is another exciting frontier. The combination of metal-catalyzed C-H activation with visible-light photocatalysis offers a powerful strategy for forming new bonds under exceptionally mild conditions, using light as a renewable energy source. beilstein-journals.org This dual catalytic approach can reduce waste and allow for transformations that are not feasible through traditional thermal methods. beilstein-journals.org

Improving the efficiency and selectivity of established catalysts remains a key goal. The use of bidentate, monoanionic directing groups (auxiliaries) has proven effective in facilitating the catalytic functionalization of both sp² and sp³ C-H bonds by a range of transition metals, including iron, cobalt, nickel, and palladium. nih.gov Such directing-group strategies could be adapted to achieve regioselective functionalization of the aromatic ring of this compound, targeting specific C-H positions while the C-Br bonds are reserved for subsequent transformations. Furthermore, the use of palladium nanoparticles as catalysts for C-H functionalization is an area of active research, with studies focusing on their role in various cross-coupling reactions. fairlamb.group

| Catalytic Innovation | Focus | Key Features | Potential Impact | Reference |

| Iron-Based Catalysis | Rational catalyst design | Earth-abundant metal, ligand tuning | Lower cost, sustainable cross-coupling | nih.gov |

| Dual Catalysis | C-H activation + photocatalysis | Mild conditions, visible light energy source | Novel transformations, green chemistry | beilstein-journals.org |

| Directed C-H Activation | Bidentate auxiliaries | High regioselectivity, versatile metals | Precise functionalization of complex molecules | nih.gov |

| Nanoparticle Catalysis | Palladium nanoparticles | Heterogeneous catalysis, reusability | Efficient C-H functionalization | fairlamb.group |

Advanced Computational Modeling for Predictive Design and Materials Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structure, properties, and reactivity of molecules, thereby guiding experimental research. For dibromobenzoate esters, computational modeling offers a pathway to accelerate the discovery of new materials and synthetic routes.

In the realm of materials science, DFT is used to design novel liquid crystals and predict their mesomorphic and optical behaviors. mdpi.com By calculating parameters like molecular orbital energies and geometric structures, researchers can pre-screen potential candidates before undertaking their synthesis, saving significant time and resources. mdpi.com This approach could be used to design new liquid crystalline materials derived from functionalized dibromobenzoate esters.

Furthermore, computational models are vital for understanding and improving catalytic processes. Activation strain analyses, a DFT-based method, can elucidate the physical factors that control the reactivity and selectivity of palladium catalysts in arylic C-X bond activation. nih.gov By understanding how the catalyst and substrate interact and distort during the reaction, more efficient catalysts can be designed. nih.gov Similar methods are used to rationally design novel iron catalysts by modeling how different ligands affect the reaction barriers for C-X bond activation. nih.gov These predictive capabilities allow for the in silico design of optimal catalytic systems for reactions involving this compound.

| Computational Method | Application Area | Information Gained | Research Goal | Reference |

| Density Functional Theory (DFT) | Molecular Structure Analysis | Conformational energy landscapes, electronic properties | Rationalize structure-property relationships | nih.govuc.pt |

| DFT / QSPR | Materials Design | Prediction of mesomorphic and optical behavior | Design of new liquid crystals and organic electronics | mdpi.comtandfonline.com |

| DFT / Activation Strain Analysis | Catalysis Research | Understanding reaction barriers and mechanisms | Rational design of more efficient catalysts | nih.govnih.gov |

Integration of Methyl Dibromobenzoates in Emerging Materials Science Domains

The unique electronic and structural features of dibrominated esters make them valuable building blocks for a new generation of advanced materials. Their integration into fields like organic electronics and functional polymers is a major direction for future research.

One of the most promising applications is in the synthesis of novel polymers. Methyl 2,5-dibromobenzoate is known to undergo Ni(0)-catalyzed polymerization to create soluble polyphenylenes. chemicalbook.com Building on this, recent work has shown that various dihalobenzene diesters can be polymerized to form new classes of poly(p-xylylene)s (PPXs) and poly(p-phenylene vinylene)s (PPVs). rsc.org A key innovation is that the ester groups are carried over into the final polymer, where they can be modified through transesterification. This allows for the synthesis of a wide range of functional polymers, including derivatives that are liquid crystalline, photoswitchable, or water-soluble, all originating from a common halogenated ester precursor. rsc.org

The field of organic electronics, which includes devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), relies on high-performance organic semiconductor materials. nih.govdiva-portal.org Halogenated aromatic compounds are frequently used as intermediates in the synthesis of these complex conjugated molecules. scispace.com Dibromobenzoates can serve as versatile starting points for building larger π-systems through sequential, site-selective cross-coupling reactions at the bromine positions. The ester functionality can also be used to tune solubility for solution-based processing or to modify the electronic properties of the final material.

| Materials Domain | Role of Dibromobenzoate Ester | Resulting Material/Device | Key Properties | Reference |

| Functional Polymers | Monomer in polymerization reactions | Poly(p-xylylene)s, Polyphenylenes | Tunable properties (liquid crystalline, water-soluble) | rsc.orgchemicalbook.com |

| Organic Electronics | Synthetic building block | Organic semiconductors for OFETs, OLEDs | Tailored electronic and optical properties | nih.govdiva-portal.org |

| Liquid Crystals | Core molecular structure | Schiff base/ester liquid crystals | High thermal stability, specific mesophases | mdpi.com |

Sustainable and Green Chemistry Innovations in Halogenated Ester Synthesis and Application

In line with the global push for environmental responsibility, future research on halogenated esters must prioritize sustainable and green chemistry principles. rroij.comnih.gov This involves developing cleaner synthetic routes, using less hazardous reagents, minimizing waste, and designing products that are safer and can degrade after use. rroij.comnih.gov

A key focus is the replacement of hazardous solvents and metal catalysts. nih.govroyalsocietypublishing.org Research into metal-free synthesis is gaining traction. For example, green methods for preparing aryl halides without metal catalysts have been developed, such as through alkyne functionalization reactions. chu.edu.cn Similarly, transition-metal-free protocols for C-C and C-N bond formation using aryl halides have been reported, sometimes employing light as an energy source or benign solvents like magnetized distilled water. rsc.orgacs.org

The development of greener halogenation methods is also critical. An efficient and environmentally friendly protocol uses a simple sodium halide (NaX) as the halogen source in combination with Oxone as a powerful, yet relatively safe, oxidant. researchgate.net This avoids the use of more hazardous halogenating agents like elemental bromine or chlorine.

In the area of catalysis, innovations are aimed at improving sustainability. The use of reusable, magnetically separable nanocatalysts, such as palladium supported on silica-coated iron oxide nanoparticles, offers a greener alternative for Suzuki coupling reactions. samipubco.com These catalysts can be easily removed from the reaction mixture using a magnet and reused multiple times, reducing waste and catalyst leaching into the product. samipubco.com Furthermore, the increasing use of photocatalysis, which harnesses visible light as a cheap and abundant energy source, represents a significant step toward more sustainable chemical transformations. beilstein-journals.org

| Green Chemistry Principle | Innovation | Example Application | Sustainability Benefit | Reference |

| Safer Solvents & Reagents | Metal-free synthesis | Aryl halide synthesis via alkyne functionalization | Avoids toxic heavy metals | chu.edu.cn |

| Atom Economy | Greener halogenation | Use of NaX/Oxone for halogenating anilides | Less hazardous reagents, reduced waste | researchgate.net |

| Catalysis | Recyclable catalysts | Magnetically separable Pd nanocatalyst for Suzuki coupling | Catalyst reuse, reduced product contamination | samipubco.com |

| Design for Energy Efficiency | Photocatalysis | C-H activation combined with visible-light photocatalysis | Use of renewable energy, mild reaction conditions | beilstein-journals.org |

| Waste Prevention | Alternative reaction media | N-arylation in magnetized distilled water | Reduces reliance on volatile organic solvents | rsc.orgresearchgate.net |

Q & A

Q. What are the optimal synthetic routes for Methyl 2,3-dibromobenzoate, and how can reaction efficiency be improved?

- Methodological Answer : this compound is typically synthesized via bromination of methyl benzoate derivatives. A common approach involves electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). For regioselective dibromination at the 2- and 3-positions, directing groups or steric effects must be considered. Optimization includes:

- Temperature control : Reactions at 0–25°C minimize side products.

- Solvent selection : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.

- Catalyst loading : FeBr₃ (10 mol%) enhances reaction rate and selectivity .

Example Data Table:

| Brominating Agent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Br₂ | FeBr₃ | 78 | >95 |

| NBS | AIBN | 65 | 90 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic signals?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons as doublets (δ 7.2–8.1 ppm) with coupling constants (J ≈ 8 Hz) reflecting adjacent bromine atoms.

- ¹³C NMR : Carboxylic ester carbonyl at δ 165–170 ppm; brominated carbons at δ 120–130 ppm.

- IR : Strong C=O stretch (~1720 cm⁻¹) and C-Br stretches (~600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+] at m/z 292 (for C₈H₆Br₂O₂).

Handling precautions (e.g., glovebox use, inert atmosphere) are critical to avoid decomposition .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.

- Waste disposal : Neutralize with sodium bicarbonate before disposal.

- Emergency measures : Immediate ethanol wash for skin contact; eye irrigation for 15 minutes if exposed .

Advanced Research Questions

Q. How can researchers address contradictions in reported regioselectivity during Suzuki-Miyaura cross-coupling of this compound?

- Methodological Answer : Discrepancies in regioselectivity often arise from variations in:

- Catalyst systems : Pd(PPh₃)₄ favors coupling at the less hindered 2-position, while Pd(OAc)₂ with SPhos may target the 3-position.

- Solvent polarity : THF increases steric sensitivity vs. DMF, which stabilizes charged intermediates.

- Base selection : K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics.

Example Analysis:

| Catalyst | Solvent | Base | Major Product Ratio (2-Br:3-Br) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | K₂CO₃ | 85:15 |

| Pd(OAc)₂ | DMF | Cs₂CO₃ | 40:60 |

| Mechanistic studies (DFT calculations) can clarify electronic effects . |

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Bromine’s electron-withdrawing effect lowers LUMO energy at the 2-position, favoring NAS.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. MeCN) on transition states.

- QSPR Models : Correlate substituent parameters (σ⁺) with experimental rate constants.

Validate predictions using kinetic isotope effects (KIE) and Hammett plots .

Q. How can conflicting data on the compound’s thermal stability be resolved?

- Methodological Answer : Discrepancies in decomposition temperatures (Td) may stem from:

- Analytical methods : TGA vs. DSC may report different Td due to heating rate differences.

- Sample purity : Impurities (e.g., residual solvents) lower observed Td.

Recommended workflow:

Purify via recrystallization (hexane/EtOAc).

Conduct TGA under inert atmosphere (N₂) at 5°C/min.

Compare with DSC data (10°C/min, sealed pans).

Consistent handling protocols (e.g., drying under vacuum) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.